Cas no 2034618-86-3 (2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole)

2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole 化学的及び物理的性質
名前と識別子
-
- 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
- AKOS026688851
- 2034618-86-3
- 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
- 2-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
- F6471-3444
- 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
-
- インチ: 1S/C14H15ClN2O4S2/c1-20-13-3-2-11(8-12(13)15)23(18,19)17-6-4-10(9-17)21-14-16-5-7-22-14/h2-3,5,7-8,10H,4,6,9H2,1H3
- InChIKey: ZGSWXPNPIRJLHU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)S(N1CCC(C1)OC1=NC=CS1)(=O)=O)OC
計算された属性
- 精确分子量: 374.0161770g/mol
- 同位素质量: 374.0161770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 502
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 105Ų
2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-3444-1mg |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6471-3444-4mg |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6471-3444-20mg |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6471-3444-30mg |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6471-3444-10μmol |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6471-3444-20μmol |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6471-3444-15mg |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6471-3444-50mg |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F6471-3444-5μmol |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6471-3444-10mg |
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole |
2034618-86-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazoleに関する追加情報
Recent Advances in the Study of 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole (CAS: 2034618-86-3)
The compound 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole (CAS: 2034618-86-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique sulfonyl-pyrrolidinyl-thiazole scaffold, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have focused on the synthesis and optimization of 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole to enhance its pharmacological properties. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to improve yield and purity. These efforts have resulted in the development of derivatives with enhanced solubility and bioavailability, which are critical for further preclinical evaluation.
The biological activity of this compound has been investigated in various in vitro and in vivo models. Preliminary data suggest that it exhibits potent inhibitory effects against specific kinase targets implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound selectively inhibits the JAK-STAT signaling pathway, which is often dysregulated in autoimmune diseases and certain cancers. These findings highlight its potential as a lead compound for the development of novel therapeutics.
Further mechanistic studies have revealed that 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole interacts with key amino acid residues in the ATP-binding pocket of target kinases, thereby disrupting their catalytic activity. Structural-activity relationship (SAR) analyses have identified critical modifications that can enhance binding affinity and selectivity, paving the way for the design of next-generation inhibitors. Computational modeling and molecular dynamics simulations have complemented these studies, providing insights into the compound's binding mode and conformational flexibility.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential in other therapeutic areas. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported its efficacy as an anti-fibrotic agent in models of pulmonary fibrosis. The compound was shown to reduce collagen deposition and attenuate pro-fibrotic cytokine production, suggesting a multifaceted mechanism of action. These findings expand its potential applications beyond oncology and inflammation.
Despite these promising results, challenges remain in the development of 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole as a therapeutic agent. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is focused on conducting comprehensive pharmacokinetic and toxicological assessments to evaluate its safety profile and suitability for clinical development.
In conclusion, 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole (CAS: 2034618-86-3) represents a promising scaffold for drug discovery, with demonstrated activity across multiple therapeutic targets. Continued research efforts are expected to further elucidate its potential and address existing challenges, bringing it closer to clinical application. This compound exemplifies the intersection of chemical innovation and biological insight, underscoring the importance of interdisciplinary approaches in modern drug development.
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